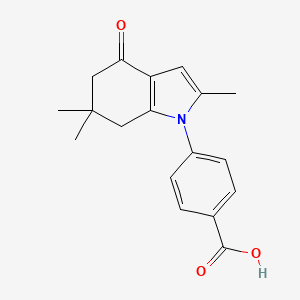

4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

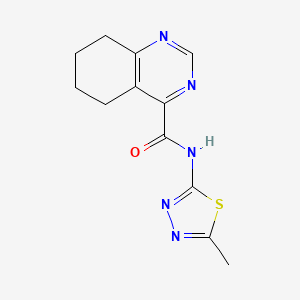

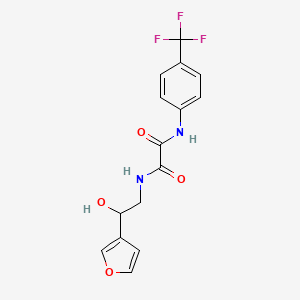

4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid, also known as TOFA, is a chemical compound1. It has a molecular formula of C18H19NO3 and a molecular weight of 297.3541.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid from the web search results.Molecular Structure Analysis

The molecular structure of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid is complex, with multiple carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms1. However, detailed structural analysis data was not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid include its molecular formula (C18H19NO3), molecular weight (297.354), and its status as a chemical compound1. More specific properties like boiling point, melting point, and density were not found in the search results.科学研究应用

-

Application in Microbiology

- Field : Microbiology

- Summary : This compound is a metabolite in the bacterial transformation of Abscisic Acid (ABA). It was discovered during a mass spectrometric study of ABA metabolism by the rhizosphere bacterium Rhodococcus sp. P1Y .

- Methods : An analogue of (+)-ABA, enriched in tritium in the cyclohexene moiety, was fed in bacterial cells, and extracts containing radioactive metabolites were purified and analyzed to determine their structure .

- Results : The researchers obtained mass spectral fragmentation patterns and nuclear magnetic resonance spectra of a new metabolite of ABA identified as 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, which they named rhodococcal acid (RA) and characterized using several other techniques .

-

Application in Organic Chemistry

- Field : Organic Chemistry

- Summary : 4’-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-alkyl ethers have been synthesized starting from α-ionone .

- Methods : The compound was obtained by reacting α-ionone with hydroxylamine hydrochloride. It was then reacted with an appropriate alkyl halide to furnish the oxime ethers, which were separated into their geometric isomers by column chromatography .

- Results : The researchers identified the compound based on its 1H-NMR spectrum. They also separated the compound into its E and Z isomers and characterized them on the basis of 1H-NMR and mass spectra .

-

Application in Organic Synthesis

- Field : Organic Synthesis

- Summary : The compound has been used in double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids was carried out in the presence of a cooperative AgNO3 and copper(0) catalytic system .

- Results : The researchers were able to form C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids .

-

Application in Biochemistry

- Field : Biochemistry

- Summary : The compound is a metabolite in the bacterial transformation of Abscisic Acid (ABA) by certain strains of bacteria .

- Methods : The bacteria were able to utilize ABA as a sole carbon source in batch culture and decrease ABA concentrations in tomato roots or leaves upon plant inoculation .

- Results : The bacteria were able to metabolize ABA, resulting in the production of this compound .

-

Application in Organic Synthesis

- Field : Organic Synthesis

- Summary : 4’-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-alkyl ethers have been synthesized starting from α-ionone .

- Methods : The compound was obtained by reacting α-ionone with hydroxylamine hydrochloride. It was then reacted with an appropriate alkyl halide to furnish the oxime ethers, which were separated into their geometric isomers by column chromatography .

- Results : The researchers identified the compound based on its 1H-NMR spectrum. They also separated the compound into its E and Z isomers and characterized them on the basis of 1H-NMR and mass spectra .

-

Application in Heterocyclic Chemistry

- Field : Heterocyclic Chemistry

- Summary : A novel rearrangement of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile in the presence of POCl3 has been reported .

- Methods : The reaction of pyridone with an elevenfold excess of phosphorus oxychloride was carried out in a glass reactor .

- Results : The highest yield in this reaction (32%) can be achieved at 50°C over 24 h or at 100°C over 1 h .

安全和危害

There is no specific safety and hazard information available for 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid in the search results.

未来方向

The future directions for the study and application of 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzoic acid are not specified in the search results.

Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.

属性

IUPAC Name |

4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-8-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-12(5-7-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPFRAPHOJTGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)O)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)